molecular formula C16H13F2N3O2 B5300039 2-(1H-benzimidazol-1-yl)-N-[4-(difluoromethoxy)phenyl]acetamide

2-(1H-benzimidazol-1-yl)-N-[4-(difluoromethoxy)phenyl]acetamide

Cat. No. B5300039
M. Wt: 317.29 g/mol
InChI Key: MZBGLXLKBXVEKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-1-yl)-N-[4-(difluoromethoxy)phenyl]acetamide is a compound that has been studied extensively for its potential therapeutic applications. This compound has shown promise in various scientific research studies, particularly in the field of cancer research. The purpose of

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-1-yl)-N-[4-(difluoromethoxy)phenyl]acetamide involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine-binding site of tubulin, which prevents the formation of microtubules and subsequently inhibits cell division. This mechanism of action is similar to that of other tubulin inhibitors, such as paclitaxel and vinblastine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of cancer cell growth and division. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been studied for its potential use as a radiosensitizer, which could enhance the effectiveness of radiation therapy in cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1H-benzimidazol-1-yl)-N-[4-(difluoromethoxy)phenyl]acetamide in lab experiments is its potential as a novel therapeutic agent for cancer treatment. This compound has shown promising results in inhibiting the growth of various cancer cells and inducing apoptosis. However, one limitation of using this compound in lab experiments is its potential toxicity, which could limit its use in clinical settings.

Future Directions

There are several future directions for the study of 2-(1H-benzimidazol-1-yl)-N-[4-(difluoromethoxy)phenyl]acetamide. One potential direction is the further investigation of its potential use as a radiosensitizer in cancer treatment. Another direction is the development of more potent and selective analogs of this compound for improved therapeutic efficacy. Additionally, the study of the mechanism of action of this compound could lead to the discovery of new targets for cancer therapy.

Synthesis Methods

The synthesis method of 2-(1H-benzimidazol-1-yl)-N-[4-(difluoromethoxy)phenyl]acetamide involves the reaction of 4-(difluoromethoxy)aniline with 1H-benzimidazole-1-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then purified using column chromatography.

Scientific Research Applications

2-(1H-benzimidazol-1-yl)-N-[4-(difluoromethoxy)phenyl]acetamide has been studied for its potential therapeutic applications in cancer research. This compound has shown promising results in inhibiting the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. It has also been studied for its potential use as a radiosensitizer, which could enhance the effectiveness of radiation therapy in cancer treatment.

properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[4-(difluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O2/c17-16(18)23-12-7-5-11(6-8-12)20-15(22)9-21-10-19-13-3-1-2-4-14(13)21/h1-8,10,16H,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBGLXLKBXVEKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NC3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.